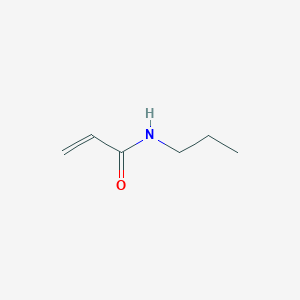

n-Propylacrylamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-propylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKEEALECCKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89339-61-7 | |

| Record name | 2-Propenamide, N-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30276150 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-13-7 | |

| Record name | n-propylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Propyl) acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Propylacrylamide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Propylacrylamide, a versatile monomer, and its resulting polymer, poly(this compound). This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications in the biomedical field, particularly in drug delivery and tissue engineering.

Chemical Structure and Identification

This compound, systematically named N-propylprop-2-enamide, is an organic compound with the chemical formula C₆H₁₁NO.[1] Its structure consists of a propyl group attached to the nitrogen atom of an acrylamide functional group.

Chemical Structure of this compound:

| Identifier | Value |

| IUPAC Name | N-propylprop-2-enamide[1] |

| CAS Number | 25999-13-7[1] |

| Molecular Formula | C₆H₁₁NO[1] |

| Molecular Weight | 113.16 g/mol [1] |

| InChI | 1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) |

| InChIKey | WDFKEEALECCKTJ-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C=C |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| Physical State | Liquid | |

| Color | Colorless to pale yellow | |

| Boiling Point | 234.2 °C at 760 mmHg | [2] |

| Density | 0.88 g/cm³ | [2] |

| Flash Point | 126.0 °C | [2] |

| Solubility | Data for the closely related N-isopropylacrylamide suggests it is arbitrarily soluble in water and various organic solvents like methanol, ethanol, and acetone, but almost insoluble in ethyl acetate and n-hexane. | [3] |

Synthesis and Polymerization

Synthesis of this compound Monomer

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride. For this compound, this involves the reaction of propylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propylamine

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Sodium sulfate (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine and triethylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

Polymerization of this compound

Poly(this compound) (PNPAM) is typically synthesized via free-radical polymerization of the this compound monomer.[4] This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS)

-

Solvent (e.g., water, dimethylformamide)

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel

-

Oil bath or heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the desired amount of this compound monomer and the initiator (e.g., AIBN) in the chosen solvent in a Schlenk flask.

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Place the flask in an oil bath preheated to the desired reaction temperature (typically 60-80 °C for AIBN).

-

Stir the reaction mixture for the desired period (several hours to overnight) to allow for polymerization to occur.

-

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

Thermoresponsive Behavior of Poly(this compound)

A key property of poly(this compound) is its thermoresponsive nature in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state. The theta temperature for poly(N-n-propylacrylamide) in water has been determined to be 22.54 ± 0.01 °C.[5] This sharp phase transition is a critical feature for its application in "smart" materials.

Applications in Drug Development and Tissue Engineering

The unique thermoresponsive properties of poly(this compound) make it a highly attractive material for various biomedical applications, particularly in the fields of controlled drug delivery and tissue engineering.

Controlled Drug Delivery

PNPAM-based hydrogels can be used as intelligent carriers for the controlled release of therapeutic agents.[6] The drug can be loaded into the hydrogel matrix at a temperature below the LCST when the hydrogel is in its swollen, hydrophilic state. Upon administration and exposure to physiological temperatures (around 37 °C, which is above the LCST of PNPAM), the hydrogel collapses, leading to a sustained release of the encapsulated drug.

Tissue Engineering

In tissue engineering, PNPAM-based hydrogels can serve as "smart" scaffolds for cell culture and tissue regeneration.[7] These scaffolds can mimic the extracellular matrix and provide a supportive environment for cell adhesion, proliferation, and differentiation. The thermoresponsive nature of the scaffold allows for the non-enzymatic detachment of cultured cells by simply lowering the temperature below the LCST, which causes the hydrogel to swell and release the cells in sheets, preserving their extracellular matrix and cell-cell junctions.

Conclusion

This compound is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the biomedical field. The ability of poly(this compound) to undergo a sharp, reversible phase transition in aqueous solutions near physiological temperatures makes it an ideal candidate for the development of advanced drug delivery systems and "smart" scaffolds for tissue engineering. Further research into the functionalization and copolymerization of this compound will undoubtedly lead to the creation of novel biomaterials with enhanced properties and a wider range of applications.

References

- 1. N-(n-Propyl) acrylamide | C6H11NO | CID 114794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Degradable, Thermo-sensitive Poly(N-isopropyl acrylamide)-Based Scaffold with Controlled Porosity for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermoresponsive behavior of poly(n-propylacrylamide) in aqueous solutions

An In-depth Technical Guide to the Thermoresponsive Behavior of Poly(n-propylacrylamide) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive polymer, poly(this compound) (PNPAm). It delves into its synthesis, the core principles of its temperature-sensitive phase transition in aqueous solutions, detailed experimental protocols for its characterization, and its potential applications, particularly in the field of drug delivery.

Introduction to Poly(this compound)

Poly(this compound) is a temperature-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below its LCST, PNPAm is soluble in water, existing as hydrated, extended polymer chains. As the temperature is raised above the LCST, the polymer undergoes a conformational change, expelling water and aggregating to form a separate, polymer-rich phase. This transition from a soluble to an insoluble state is reversible.

PNPAm is a structural isomer of the more extensively studied poly(N-isopropylacrylamide) (PNIPAm). However, PNPAm displays a lower and sharper phase transition.[1] The n-propyl side chains in PNPAm are less sterically hindered than the isopropyl groups in PNIPAm, which influences the hydration and collapse behavior of the polymer chains.

Synthesis of Poly(this compound)

PNPAm is typically synthesized via free-radical polymerization of the this compound monomer. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer and initiator concentrations, and the presence of chain transfer agents.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a general method for the synthesis of PNPAm.

Materials:

-

This compound (NPAm) monomer

-

Azobisisobutyronitrile (AIBN) as the initiator

-

Anhydrous 1,4-dioxane (or another suitable organic solvent)

-

Methanol (for purification)

-

Diethyl ether (for precipitation)

-

Schlenk flask and vacuum line

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to initiator will influence the final molecular weight.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-70 °C) and stir the reaction mixture for a predetermined time (e.g., 12-24 hours).

-

Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of methanol and re-precipitate it in diethyl ether to further purify it. Repeat this process 2-3 times.

-

Final Product: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Thermoresponsive Phase Behavior

The defining characteristic of PNPAm is its sharp phase transition in aqueous solution. This transition is driven by a delicate balance between hydrogen bonding and hydrophobic interactions.

-

Below the LCST: Water molecules form hydrogen bonds with the amide groups of the PNPAm chains, leading to hydration and dissolution of the polymer. The polymer chains adopt an extended, random coil conformation.

-

Above the LCST: As the temperature increases, the kinetic energy of the water molecules disrupts the hydrogen bonds. This leads to the release of ordered water molecules from around the hydrophobic n-propyl side chains, an entropically favorable process. The polymer-polymer hydrophobic interactions become dominant, causing the polymer chains to collapse into compact globules, which then aggregate and precipitate out of solution.

Lower Critical Solution Temperature (LCST) of PNPAm

The LCST of PNPAm is a critical parameter and is influenced by several factors. While the precise LCST can vary, a key study determined the theta temperature of PNPAm in water to be 22.54 ± 0.01 °C, which is a very close approximation of the LCST under ideal conditions.[2]

Factors Influencing the LCST

The LCST of PNPAm can be tuned by altering various parameters:

-

Molecular Weight: For many thermoresponsive polymers, the LCST can be dependent on the molecular weight, especially for lower molecular weight chains.

-

Polymer Concentration: The concentration of the polymer solution can also affect the observed cloud point.

-

Additives: The presence of salts, surfactants, and other co-solutes can significantly alter the LCST.

-

Salts: The effect of salts on the LCST of polyacrylamides often follows the Hofmeister series. "Salting-out" ions, which disrupt the water structure around the polymer, tend to decrease the LCST. Conversely, "salting-in" ions can increase the LCST.

-

Surfactants: Surfactants can interact with the polymer chains. For instance, anionic surfactants like sodium dodecyl sulfate (SDS) can bind to the polymer, introducing charges and electrostatic repulsion, which generally leads to an increase in the LCST.

-

Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PNPAm.

Determination of LCST by Turbidimetry (UV-Vis Spectroscopy)

Turbidimetry is a straightforward method to determine the cloud point, which is often taken as the LCST.

Experimental Protocol: Turbidimetry

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvette.

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of PNPAm (e.g., 0.1-1.0 wt%).

-

Measurement: Place the solution in the cuvette and equilibrate at a temperature below the expected LCST (e.g., 15 °C).

-

Heating Ramp: Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min).

-

Data Acquisition: Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm).

-

LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius (Rh) of the polymer chains as a function of temperature.

Experimental Protocol: DLS

Apparatus:

-

Dynamic Light Scattering instrument with a temperature-controlled sample chamber.

Procedure:

-

Sample Preparation: Prepare a dilute, filtered (e.g., using a 0.22 µm filter) aqueous solution of PNPAm.

-

Measurement: Equilibrate the sample at a starting temperature below the LCST.

-

Temperature Scan: Incrementally increase the temperature, allowing for equilibration at each step, and perform DLS measurements to determine the hydrodynamic radius.

-

Data Analysis: Plot the hydrodynamic radius as a function of temperature. A sharp increase in Rh is typically observed at the LCST, corresponding to the aggregation of the collapsed polymer globules.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Experimental Protocol: DSC

Apparatus:

-

Differential Scanning Calorimeter.

-

Hermetically sealed DSC pans.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the PNPAm solution into a DSC pan and seal it. Prepare a reference pan with the same amount of pure solvent (water).

-

Thermal Program: Place the sample and reference pans in the DSC cell. Equilibrate at a temperature below the LCST.

-

Heating Scan: Heat the sample at a constant rate (e.g., 1-5 °C/min) through the transition temperature range.

-

Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The peak temperature is often taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Quantitative Data on PNPAm Properties

The following tables summarize key quantitative data for poly(this compound).

Table 1: Molecular Parameters of PNPAm in Water at 10 °C[2]

| Sample | Mw (x 10^4 g/mol ) | Radius of Gyration, Rg (nm) | Hydrodynamic Radius, Rh (nm) |

| A | 13.3 | 28.9 | 20.8 |

| B | 25.0 | 40.5 | 29.5 |

| C | 42.1 | 54.4 | 40.0 |

| D | 61.3 | 68.3 | 50.4 |

| E | 80.8 | 80.0 | 59.5 |

| F | 114 | 98.7 | 74.0 |

| G | 159 | 120 | 90.0 |

Data obtained from light scattering and viscosity measurements.

Table 2: Theta Temperature of PNPAm in Aqueous Solution[2]

| Parameter | Value |

| Theta Temperature (θ) | 22.54 ± 0.01 °C |

The theta temperature is the temperature at which the polymer behaves as an ideal chain and is a close approximation of the LCST.

Applications in Drug Development

The sharp and reversible phase transition of PNPAm makes it a promising material for various biomedical applications, particularly in drug delivery.

-

Injectable Hydrogels: PNPAm can be incorporated into injectable hydrogel formulations that are liquid at room temperature and form a gel at body temperature. This allows for minimally invasive administration and the formation of a localized drug depot for sustained release.

-

Controlled Drug Release: The collapse of the PNPAm network above its LCST can be used to trigger the release of encapsulated drugs. As the polymer chains contract, the mesh size of the hydrogel decreases, forcing out the drug.

-

Smart Coatings: Surfaces can be coated with PNPAm to create "smart" materials that can modulate cell adhesion or control the release of therapeutic agents in response to temperature changes.

Conclusion

Poly(this compound) is a fascinating thermoresponsive polymer with a distinct and sharp phase transition in aqueous solutions. Its lower LCST compared to its well-known isomer, PNIPAm, offers a different temperature window for applications. A thorough understanding of its synthesis and the factors influencing its thermoresponsive behavior, as detailed in this guide, is crucial for harnessing its full potential in the development of advanced materials for drug delivery and other biomedical applications.

References

The Hydrophilic-Hydrophobic Balance in N-Propylacrylamide Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of n-propylacrylamide (NPAm) polymers, with a focus on the critical role of the hydrophilic-hydrophobic balance in their thermoresponsive behavior. Poly(this compound) (PNPAm) and its copolymers are smart materials that exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable for a range of biomedical applications, particularly in the field of controlled drug delivery.

Introduction to this compound Polymers

Poly(this compound) is a temperature-responsive polymer that undergoes a reversible phase transition in aqueous solutions. Below its LCST, the polymer is soluble and exists in a hydrated, extended coil conformation due to hydrogen bonding between the amide groups and water molecules. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse into a more compact, globular state, driven by the increased dominance of hydrophobic interactions between the n-propyl side groups. This transition from a hydrophilic to a more hydrophobic state is sharp and can be precisely tuned, making PNPAm an excellent candidate for stimuli-responsive drug delivery systems.[1]

The LCST of PNPAm is influenced by factors such as polymer concentration and chain length.[1] A key strategy for tuning the LCST to a desired temperature, such as physiological temperature for biomedical applications, is through copolymerization. Incorporating hydrophilic comonomers will generally increase the LCST, while hydrophobic comonomers will decrease it.[2]

Synthesis of this compound Polymers

The most common method for synthesizing PNPAm and its copolymers is free-radical polymerization. This technique allows for the creation of linear polymers, crosslinked hydrogels, and nanoparticles. The choice of reaction conditions and comonomers is crucial for controlling the final properties of the polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a general method for the synthesis of PNPAm hydrogels. The ratios of monomer, crosslinker, and initiator can be adjusted to achieve desired polymer characteristics.

Materials:

-

This compound (NPAm) monomer

-

N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

-

Deionized water (solvent)

-

Nitrogen or Argon gas

Procedure:

-

Monomer Solution Preparation: Dissolve the desired amounts of NPAm monomer and MBA crosslinker in deionized water in a reaction vessel.

-

Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiation: While maintaining the inert atmosphere, add the APS initiator to the solution and stir until dissolved.

-

Catalysis: Add TEMED to the reaction mixture to accelerate the rate of polymerization. The polymerization will begin to occur, often indicated by an increase in viscosity or the formation of a gel.

-

Curing: Allow the reaction to proceed for a set amount of time (typically several hours to overnight) at a controlled temperature to ensure complete polymerization.

-

Purification: The resulting polymer hydrogel is then purified to remove unreacted monomers, initiator, and other small molecules. This is typically done by swelling the hydrogel in a large excess of deionized water, with frequent water changes over several days.

-

Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying).

Characterization of this compound Polymers

A thorough characterization of PNPAm polymers is essential to understand their properties and performance in drug delivery applications. Key parameters include the Lower Critical Solution Temperature (LCST), particle size and morphology, drug loading capacity, and in vitro drug release kinetics.

Determination of the Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter that defines the temperature at which the polymer undergoes its phase transition. It can be determined by several methods, most commonly by turbidimetry (cloud point measurement) and differential scanning calorimetry (DSC).

Principle: As the polymer solution is heated above its LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This change in turbidity can be measured as an increase in absorbance or a decrease in transmittance using a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of the PNPAm polymer (e.g., 1 mg/mL).

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a value in the visible range (e.g., 500 nm).

-

Measurement: Place the polymer solution in the cuvette and slowly heat the sample at a controlled rate (e.g., 1 °C/min).

-

Data Acquisition: Record the absorbance or transmittance of the solution as a function of temperature.

-

LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Drug Loading and In Vitro Release Studies

For drug delivery applications, it is crucial to determine the efficiency with which a drug can be loaded into the PNPAm matrix and the kinetics of its subsequent release.

Principle: Drugs can be loaded into hydrogels by partitioning from a drug solution into the swollen polymer network.

Procedure:

-

Swelling: A known weight of dry PNPAm hydrogel is immersed in a solution of the drug at a specific concentration. The swelling is typically carried out at a temperature below the LCST to ensure maximum hydration of the hydrogel.

-

Equilibration: The hydrogel is allowed to equilibrate with the drug solution for a sufficient period (e.g., 24-48 hours) to ensure uniform drug distribution within the polymer matrix.

-

Quantification: The amount of drug loaded into the hydrogel is determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation of Drug Loading Efficiency and Capacity:

-

Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100

-

Drug Loading Capacity (%) = [(Weight of loaded drug) / (Weight of hydrogel)] x 100[3]

-

Principle: The release of a drug from a thermoresponsive hydrogel can be triggered by a change in temperature. The rate of release is monitored over time.

Procedure:

-

Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a temperature above the LCST.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical method.

-

Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]

Data Presentation

The following tables summarize key quantitative data related to the properties of this compound polymers and their copolymers.

Table 1: Lower Critical Solution Temperature (LCST) of PNPAm and its Copolymers

| Polymer System | Comonomer | Comonomer Content (mol%) | LCST (°C) | Measurement Method | Reference |

| Poly(N-n-propylacrylamide) (PNnPAm) | - | 0 | ~22-26 | Various | [1] |

| Poly(N-isopropylacrylamide) (PNIPAM) | - | 0 | ~32 | DSC, Turbidimetry | [5][6] |

| P(NIPAM-co-NIPMA) | N-isopropylmethacrylamide (NIPMA) | 100 | ~42 | DSC, Turbidimetry | [5] |

| P(NIPAM-co-AAc) | Acrylic Acid (AAc) | 3 | 30.8 (at pH 3.0) | UV-Vis | [6] |

| P(NIPAM-co-AAc) | Acrylic Acid (AAc) | 3 | 32.8 (at pH 4.5) | UV-Vis | [6] |

Table 2: Drug Loading and Release from N-substituted Acrylamide Polymer Systems

| Polymer System | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Release Conditions | Key Findings | Reference |

| p(NIPAm-co-pGMA-Mela) | Ibuprofen (hydrophobic) | ~35 | Not specified | pH 4.0 / 45 °C | ~100% release | [7] |

| p(NIPAm-co-pGMA-Mela) | 5-Fluorouracil (hydrophilic) | ~47 | Not specified | pH 4.0 / 45 °C | ~100% release | [7] |

| PNIPAm/Alginate Hydrogel | Ketoprofen | Not specified | Not specified | Ethanol | Release follows Case II transport | [4] |

| PNIPAm/Alginate Hydrogel | Vanillin | Not specified | Not specified | Water | Anomalous transport mechanism | [4] |

| p[NIPAm-co-PEGMA]/p[NIPAm-co-AAc] | L-DOPA | High | Not specified | Not specified | High loading and encapsulation efficiencies | [8] |

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in the study and application of this compound polymers.

Conclusion

This compound polymers and their copolymers represent a versatile class of thermoresponsive materials with significant potential in drug delivery and other biomedical fields. The ability to precisely tune their hydrophilic-hydrophobic balance and, consequently, their Lower Critical Solution Temperature, allows for the design of "smart" systems that can respond to physiological cues. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to explore and harness the unique properties of these polymers for innovative therapeutic applications. Further research into the specific interactions of PNPAm-based systems with biological environments will continue to advance their translation into clinical use.

References

- 1. Molecular dynamics study of the LCST transition in aqueous poly(N-n-propylacrylamide) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Weight Determination of Poly(n-propylacrylamide)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principal techniques used for determining the molecular weight of poly(n-propylacrylamide) (PNnPAM) and the closely related, extensively studied poly(N-isopropylacrylamide) (PNIPAM). Accurate molecular weight and molecular weight distribution are critical parameters that dictate the physicochemical properties and performance of these polymers in various applications, including drug delivery and biomaterials.

Introduction to Poly(this compound) and its Characterization

Poly(this compound) (PNnPAM) is a temperature-responsive polymer that exhibits a lower critical solution temperature (LCST), the temperature above which it undergoes a phase transition from a soluble coil to an insoluble globule in aqueous solutions. This property is highly dependent on its molecular weight (MW) and polydispersity index (PDI). Therefore, precise and reliable determination of these characteristics is fundamental for research and development. The methodologies discussed are also broadly applicable to similar polyacrylamides like PNIPAM, for which a greater body of literature exists. The primary techniques include Size Exclusion Chromatography (SEC), Light Scattering (LS), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Core Techniques and Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC separates molecules based on their hydrodynamic volume in solution. It is a widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Theoretical Principle A polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution path. The elution time is therefore inversely proportional to the hydrodynamic volume of the polymer chains.

Experimental Protocol: Methanol as Mobile Phase for Polyacrylamides

Methanol has been demonstrated as a suitable mobile phase for analyzing PNIPAM, a polymer class often challenging to analyze by conventional SEC.[1][2]

-

System Preparation: An SEC system equipped with a pump, autosampler, and detectors (e.g., refractive index (RI), viscometer) is used. Agilent PolarGel or Tosoh TSKgel columns are often suitable.[3]

-

Mobile Phase: HPLC-grade methanol is used as the eluent. For some polyacrylamides, tetrahydrofuran (THF) containing 1% tetrabutylammonium bromide (TBAB) can also be used to prevent adsorption.[1]

-

Sample Preparation:

-

Dissolve the dried PNnPAM sample in the mobile phase (e.g., methanol) to a concentration of approximately 1 mg/mL.[1]

-

Filter the solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.

-

Crucial Note for THF Eluent: When using THF, ensuring trace amounts of water are present before dissolving the polymer can prevent irreversible chain aggregation.[4][5]

-

-

Calibration: The system is calibrated using narrow PDI polymer standards (e.g., polystyrene, or ideally, well-characterized PNnPAM or PNIPAM standards).

-

Analysis:

-

Inject the sample into the SEC system.

-

The flow rate is typically set to 1 mL/min.[1]

-

Data from the detectors are collected and processed using appropriate software to calculate Mn, Mw, and PDI relative to the calibration standards. For absolute molecular weight, a multi-detector setup including a light scattering detector is required.

-

Workflow for Size Exclusion Chromatography (SEC)

Caption: Workflow for molecular weight determination by SEC.

Light Scattering (LS)

Light scattering, particularly static light scattering (SLS), is an absolute method for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration.

Theoretical Principle When a beam of light passes through a polymer solution, the polymer chains scatter the light. The intensity of the scattered light is proportional to the polymer's concentration and its molecular weight.[6] By measuring the scattered light intensity at various angles and concentrations, Mw, the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined using a Zimm plot.

Experimental Protocol: Static Light Scattering

-

Sample Preparation:

-

Prepare a stock solution of PNnPAM in a suitable solvent (e.g., water at a temperature well below the LCST, or 2-propanol/water mixtures).[7]

-

Solutions must be meticulously clarified to remove dust, which scatters light intensely. This is typically achieved by filtering through 0.1 or 0.2 µm filters directly into clean scattering cells.

-

Prepare a series of dilutions from the clarified stock solution.

-

-

Instrumentation: Use a light scattering photometer (goniometer) with a laser light source (e.g., 488.0 nm).[7]

-

Measurement:

-

Measure the scattered light intensity for the pure solvent and for each polymer concentration at multiple angles (e.g., 30° to 150°).

-

Measure the refractive index increment (dn/dc) of the polymer solution, as this value is crucial for MW calculation.

-

-

Data Analysis:

-

The relationship between scattered light intensity, molecular weight, concentration, and angle is described by the Zimm equation.

-

Data are plotted as Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant, c is concentration, R(θ) is the excess Rayleigh ratio, and k' is an arbitrary constant.

-

A grid plot (Zimm plot) is constructed, and a double extrapolation to zero concentration and zero angle is performed.

-

The common intercept on the y-axis gives 1/Mw.

-

Workflow for Static Light Scattering (SLS)

References

- 1. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

Navigating the Nuances of N-propylacrylamide: A Technical Guide to Monomer Purity and Storage

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of N-propylacrylamide (NPAm) monomer, focusing on its purity, recommended storage conditions, and the analytical methodologies crucial for its characterization. Furthermore, it delves into the cytotoxic effects of acrylamide monomers, offering insights into the cellular mechanisms of toxicity.

This compound is a key monomer in the synthesis of smart polymers, particularly poly(this compound) (PNPAm). These polymers exhibit thermoresponsive behavior, making them highly valuable in a range of biomedical applications, including drug delivery, tissue engineering, and bioseparation. The purity and stability of the NPAm monomer are critical factors that directly influence the physicochemical properties and biocompatibility of the final polymer product.

Purity Specifications and Impurity Profile

Commercial this compound is typically available in high purity, often exceeding 98%. However, the presence of impurities can significantly impact polymerization kinetics and the performance of the resulting polymer. It is essential to be aware of potential impurities that may arise from the synthesis process or degradation over time.

The most common synthesis route for this compound involves the reaction of acryloyl chloride with n-propylamine. Potential impurities originating from this process can include unreacted starting materials, byproducts, and residual solvents.

Table 1: this compound Purity and Potential Impurities

| Parameter | Specification | Potential Source |

| Purity | ≥ 98.0% (by GC) | - |

| Potential Impurities | ||

| Acrylic Acid | Varies | Hydrolysis of acryloyl chloride or NPAm |

| n-Propylamine | Varies | Unreacted starting material |

| Acryloyl chloride | Varies | Unreacted starting material |

| Poly(this compound) | Should be absent | Spontaneous polymerization |

| Residual Solvents | Varies (e.g., acetone, acetonitrile) | Synthesis and purification process |

It is crucial to note that residual acrylamide monomers in polyacrylamide-based materials are a significant concern in biomedical applications due to their known neurotoxicity.[1]

Recommended Storage and Handling

Proper storage of this compound monomer is vital to maintain its purity and prevent premature polymerization. NPAm is sensitive to heat, light, and oxygen.

Table 2: Recommended Storage Conditions for this compound Monomer

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C)[2] or frozen (-20°C) | To inhibit spontaneous polymerization and degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and moisture-induced hydrolysis. |

| Light | Store in a dark, light-resistant container. | To prevent light-induced polymerization. |

| Inhibitor | Often supplied with a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ) (e.g., ≤200 ppm). | To prevent spontaneous polymerization during storage. |

For long-term storage, colder temperatures are generally preferred. Solutions of acrylamide in water are reported to be stable at 2-8°C for at least a year when protected from light.[3]

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound.

Protocol Outline:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: High-purity nitrogen, helium, or hydrogen at a constant flow rate.

-

Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

Oven: Programmed temperature gradient (e.g., initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes).

-

-

Sample Preparation: Dissolve a known amount of NPAm in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Analysis: Identify and quantify the NPAm peak and any impurity peaks by comparing their retention times and peak areas to those of a certified reference standard. Purity is calculated as the area of the NPAm peak divided by the total area of all peaks, expressed as a percentage.[4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for identifying non-volatile impurities.

Protocol Outline:

-

Instrument: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.

-

Detector: UV detector set at a wavelength where NPAm has strong absorbance (e.g., around 210 nm).

-

Sample Preparation: Dissolve the NPAm sample in the mobile phase to a known concentration.

-

Analysis: Inject the sample and compare the retention time and peak area with a known standard to determine purity. This method can also be used to quantify impurities like acrylic acid.[5][6]

Monomer Purification by Recrystallization

For applications requiring ultra-high purity, recrystallization can be employed to remove impurities.

Protocol Outline:

-

Solvent Selection: Choose a solvent in which NPAm is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of toluene and n-hexane (1:1 v/v) has been reported for the recrystallization of the similar N-isopropylacrylamide.[7]

-

Dissolution: Dissolve the impure NPAm in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Stability Testing

A stability study is essential to determine the shelf-life of the monomer under defined storage conditions. An accelerated stability study can provide an early indication of the monomer's stability.

Protocol Outline (based on ICH guidelines): [8]

-

Batch Selection: Use at least three batches of the NPAm monomer.

-

Storage Conditions:

-

Long-term: Recommended storage condition (e.g., 5°C ± 3°C).

-

Accelerated: Elevated temperature (e.g., 40°C ± 2°C) with controlled humidity (e.g., 75% RH ± 5% RH).

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for:

-

Appearance (color, physical state).

-

Purity (using a validated GC or HPLC method).

-

Impurity profile (identification and quantification of any new degradation products).

-

Water content (Karl Fischer titration).

-

-

Evaluation: Analyze the data for any significant changes in the tested parameters over time to establish a re-test period or shelf-life.

Cytotoxicity of Acrylamide Monomers: Signaling Pathways

While poly(this compound) is generally considered biocompatible for many applications, the residual monomer is a known toxin. Acrylamide and its derivatives can induce cytotoxicity through various mechanisms, primarily involving oxidative stress and apoptosis.

Acrylamide-Induced Oxidative Stress

Acrylamide monomers can deplete cellular antioxidants, such as glutathione (GSH), leading to an increase in reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Acrylamide-Induced Apoptosis

Oxidative stress is a key trigger for apoptosis, or programmed cell death. Acrylamide-induced apoptosis often proceeds through the intrinsic (mitochondrial) pathway. Increased ROS levels can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, ultimately leading to cell death.[9][10]

Conclusion

The successful application of this compound in advanced biomedical fields is intrinsically linked to the purity and stability of the monomer. A thorough understanding of its chemical properties, appropriate storage and handling procedures, and robust analytical methods for quality control are indispensable for researchers and developers. Furthermore, an awareness of the cytotoxic potential of the residual monomer and the underlying cellular mechanisms is crucial for ensuring the safety and efficacy of the final polymeric materials. This guide provides a foundational framework for working with this compound, emphasizing the critical interplay between material science and biological considerations in the development of innovative healthcare solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. amazontele.com [amazontele.com]

- 4. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. database.ich.org [database.ich.org]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 25999-13-7 | ABA99913 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Solubility of n-Propylacrylamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility of n-Propylacrylamide: An Overview

Based on the general principles of solubility and data for analogous compounds like acrylamide and N-isopropylacrylamide, this compound is expected to be soluble in water and a variety of polar organic solvents.[1][2] The presence of the amide group allows for hydrogen bonding with protic solvents like water and alcohols, while the propyl group introduces a degree of hydrophobicity.

Illustrative Solubility Data

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in several common solvents. It is important to note that these values are illustrative and should be determined experimentally for specific applications.

| Solvent | Chemical Class | Temperature (°C) | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Water | Protic, Polar | 25 | Soluble | > 50 |

| Methanol | Protic, Polar | 25 | Very Soluble | > 50 |

| Ethanol | Protic, Polar | 25 | Very Soluble | > 50 |

| Acetone | Aprotic, Polar | 25 | Soluble | > 30 |

| Tetrahydrofuran (THF) | Aprotic, Polar | 25 | Soluble | > 20 |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 25 | Very Soluble | > 50 |

| Toluene | Aprotic, Nonpolar | 25 | Sparingly Soluble | < 1 |

| n-Hexane | Aprotic, Nonpolar | 25 | Insoluble | < 0.1 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its solubility.

Synthesis and Purification of this compound

Materials:

-

n-Propylamine

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

n-Hexane

-

Benzene

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve n-propylamine and triethylamine in anhydrous diethyl ether.

-

Acylation: Cool the solution to 0°C in an ice bath. Add acryloyl chloride dropwise from the dropping funnel with vigorous stirring while maintaining the temperature at 0°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of n-hexane and benzene.[3] Dissolve the crude product in a minimal amount of hot benzene and add n-hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum.

Determination of Solubility (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of this compound in a given solvent.[4][5][6]

Materials and Equipment:

-

This compound (purified)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Syringe filters (0.45 µm pore size)

-

Pipettes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours with continuous stirring or periodic vigorous shaking to ensure saturation.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

Weighing: Transfer the withdrawn aliquot to a pre-weighed, dry vial. Record the exact mass of the solution.

-

Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

Data Analysis: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (mass of dissolved this compound / volume of aliquot) * 100

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of this compound solubility.

Factors Influencing Solubility

Caption: Key factors determining the solubility of this compound.

References

- 1. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermal Stability of Poly(n-propylacrylamide): A Technical Guide

This technical guide provides a comprehensive overview of the thermal stability of poly(n-propylacrylamide) (PNnPAM). Designed for researchers, scientists, and professionals in drug development, this document details the thermal properties, degradation behavior, and analytical methodologies pertinent to PNnPAM and related poly(N-alkylacrylamides). Given the limited availability of data specific to PNnPAM, this guide incorporates comparative data from the extensively studied and structurally similar poly(N-isopropylacrylamide) (PNIPAM) to provide a broader context.

Introduction to Poly(this compound)

Poly(this compound) is a temperature-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST), a characteristic property where the polymer reversibly phase separates from an aqueous solution upon heating. This behavior is of significant interest for various biomedical applications, including drug delivery, tissue engineering, and smart materials. The thermal stability of PNnPAM is a critical parameter that dictates its processing conditions, storage, and performance in these applications.

Thermal Properties of Poly(this compound)

The thermal behavior of PNnPAM is primarily characterized by its glass transition temperature (Tg) and its decomposition temperature. While specific data for PNnPAM is sparse, the properties of PNIPAM provide a valuable benchmark for understanding its thermal characteristics.

Quantitative Thermal Analysis Data

The following tables summarize key thermal properties for PNnPAM and PNIPAM based on available literature.

Table 1: Lower Critical Solution Temperature (LCST) of Poly(n-alkylacrylamides)

| Polymer | LCST (°C) |

| Poly(this compound) (PNnPAM) | ~24 |

| Poly(N-isopropylacrylamide) (PNIPAM) | ~32[1] |

Table 2: Thermal Decomposition Characteristics of Poly(N-isopropylacrylamide) via Thermogravimetric Analysis (TGA)

| Sample | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Residue at 700°C (%) |

| PNIPAM (Sample PN-1) | 395.5 | 415.7 | 1.8 |

| PNIPAM (Sample PN-05) | 397.3 | 419.2 | 2.1 |

| PNIPAM (Sample PN-01) | 401.4 | 423.8 | 2.5 |

| PNIPAM (Sample PN-005) | 403.2 | 425.1 | 2.8 |

Data adapted from a study on PNIPAM synthesized with varying initiator concentrations. The main degradation process occurs in the temperature range of 395–425 °C.[2][3]

Experimental Protocols

This section outlines the methodologies for the synthesis and thermal analysis of poly(this compound).

Synthesis of Poly(this compound)

A common method for synthesizing PNnPAM is through free-radical polymerization of the this compound monomer.

Materials:

-

This compound (monomer)

-

Potassium persulfate (KPS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water (solvent)

-

Nitrogen gas

Procedure:

-

Dissolve the desired amount of this compound monomer in deionized water in a reaction flask.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Under a nitrogen atmosphere, add the initiator (KPS) and accelerator (TEMED) to the monomer solution.

-

Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours to overnight).

-

The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymer.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of the dried polymer into a TGA sample pan (e.g., aluminum or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The temperature is ramped over a range that encompasses the expected decomposition of the polymer (e.g., from room temperature to 700 °C).[2][3]

-

The instrument records the weight of the sample as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).[1]

Instrument:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of the dried polymer and seal it in a DSC pan (e.g., aluminum).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[1]

-

The instrument records the difference in heat flow between the sample and the reference.

-

A typical DSC thermogram for an amorphous polymer will show a step change in the heat flow at the glass transition temperature.[1]

Visualizations

The following diagrams illustrate key processes related to the characterization and degradation of poly(this compound).

References

An In-Depth Technical Guide to N-propylacrylamide Polymer Architecture and Topology for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, architecture, and topology of N-propylacrylamide (NPAm) polymers, with a focus on their application in drug delivery systems. NPAm polymers are a class of thermoresponsive "smart" polymers that exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable for the controlled release of therapeutic agents. This document details the key synthetic methodologies, characterization techniques, and provides quantitative data on the properties of various NPAm polymer architectures.

Core Concepts: The Thermoresponsive Behavior of Poly(this compound)

Poly(this compound) (PNPAm) is a structural isomer of the more extensively studied poly(N-isopropylacrylamide) (PNIPAM).[1][2] Both polymers exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into a compact globule state.[1][2] This reversible transition is driven by a shift in the balance of hydrogen bonding interactions between the polymer and water molecules and intramolecular hydrophobic interactions. The LCST of linear PNPAm is approximately 22-28°C, which is lower than that of PNIPAM (around 32°C).[3][4] This property can be finely tuned by copolymerization with other monomers, allowing for the design of polymers that respond to physiologically relevant temperatures.

Synthesis of this compound Polymers

The architecture of PNPAm can be precisely controlled through various modern polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[5][6]

Linear Poly(this compound)

Linear PNPAm chains are the simplest architecture and can be synthesized with good control over molecular weight and PDI using RAFT or ATRP.

Experimental Protocol: RAFT Polymerization of Linear Poly(this compound)

This protocol is adapted from methodologies for related acrylamide polymers.[7]

-

Materials:

-

This compound (NPAm) monomer (purified by recrystallization)

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., 1,4-dioxane or N,N-dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a Schlenk flask, dissolve the NPAm monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

-

Deoxygenate the solution by purging with an inert gas for at least 30 minutes.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).

-

Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.

-

Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Branched and Star-Shaped Poly(this compound)

Branched and star-shaped architectures offer unique properties, such as lower solution viscosity and a higher density of chain ends for functionalization, compared to their linear counterparts. These architectures can be synthesized using "grafting-from", "grafting-to", or "arm-first" approaches.

Experimental Protocol: Synthesis of Star-Shaped Poly(this compound) via "Arm-First" RAFT Polymerization

This protocol is a conceptual adaptation for NPAm based on established methods for other monomers.[8][9]

-

Synthesis of Linear PNPAm "Arms": Synthesize linear PNPAm chains with a terminal RAFT agent functionality as described in the protocol for linear polymers.

-

Cross-linking:

-

In a Schlenk flask, dissolve the purified linear PNPAm "arms" and a divinyl cross-linker (e.g., N,N'-methylenebis(acrylamide)) in a suitable solvent.

-

Add an initiator (e.g., AIBN).

-

Deoxygenate the solution and heat to the reaction temperature to initiate cross-linking of the arms into a star-shaped polymer with a cross-linked core.

-

Purify the star polymer by dialysis to remove unreacted linear arms and other small molecules.

-

Graft Copolymers and Polymer Brushes

Graft copolymers and polymer brushes involve the attachment of PNPAm chains to a polymer backbone or a substrate surface. The "grafting-from" approach, where polymerization is initiated from sites on the backbone or surface, is a common method.[10][11][12]

Experimental Protocol: "Grafting-From" Synthesis of a PNPAm Brush from a Surface

This protocol outlines the general steps for surface-initiated ATRP.[9]

-

Surface Functionalization:

-

Clean and activate a substrate (e.g., silicon wafer, glass slide).

-

Immobilize an ATRP initiator (e.g., a silane-functionalized alkyl halide) onto the surface.

-

-

Polymerization:

-

Immerse the initiator-functionalized substrate in a deoxygenated solution of NPAm monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., PMDETA).

-

Conduct the polymerization at the desired temperature for a specified time.

-

Remove the substrate and wash it thoroughly to remove any non-grafted polymer.

-

Quantitative Data on PNPAm Architectures

The architecture of PNPAm significantly influences its physical and chemical properties. The following tables summarize typical data for different PNPAm architectures. Note that data for complex PNPAm architectures is less common in the literature, and values for PNIPAM are often used as a reference.

| Architecture | Synthesis Method | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Typical LCST (°C) |

| Linear | RAFT | 5,000 - 100,000+ | 1.1 - 1.3 | 22 - 28 |

| ATRP | 10,000 - 50,000 | 1.1 - 1.4 | 22 - 28 | |

| Branched | RAFT (with divinyl comonomer) | 20,000 - 200,000 | 1.5 - 3.0 | Generally lower than linear |

| Star | RAFT ("Arm-first") | 50,000 - 500,000 | 1.2 - 1.6 | Dependent on arm length and density |

| Graft | "Grafting-from" ATRP | N/A (surface-bound) | N/A (surface-bound) | Dependent on grafting density |

Characterization of PNPAm Polymers

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermoresponsive behavior of PNPAm polymers.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms polymer structure and composition, determines monomer conversion. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of polymer chains or aggregates in solution and can be used to determine the LCST.[13] |

| Differential Scanning Calorimetry (DSC) | Determines the enthalpy change associated with the phase transition at the LCST. |

| UV-Vis Spectroscopy | Used for cloud point measurements to determine the LCST by monitoring the change in transmittance of a polymer solution with temperature.[13] |

Visualizing Key Processes and Workflows

Thermoresponsive Drug Release Mechanism

PNPAm hydrogels can be loaded with therapeutic agents. Below the LCST, the hydrogel is swollen, and the drug is entrapped. When the temperature is increased above the LCST, the hydrogel collapses and expels water, leading to the release of the encapsulated drug.[14][15][16]

Cellular Uptake of Polymer-Based Drug Delivery Systems

Polymeric nanoparticles are typically taken up by cells through endocytosis.[17][18] The specific pathway can vary depending on the nanoparticle's size, shape, and surface chemistry.

Experimental Workflow for PNPAm Characterization

A systematic workflow is essential for the comprehensive characterization of newly synthesized PNPAm polymers.

Conclusion

The ability to precisely control the architecture and topology of this compound polymers opens up a vast design space for the creation of advanced drug delivery systems. By leveraging controlled radical polymerization techniques, researchers can synthesize a variety of architectures, from simple linear chains to complex star and graft copolymers, each with unique properties. The inherent thermoresponsiveness of PNPAm, characterized by its Lower Critical Solution Temperature, provides a powerful mechanism for triggered drug release. This technical guide serves as a foundational resource for scientists and professionals in the field, providing the necessary information to design, synthesize, and characterize novel PNPAm-based materials for the next generation of smart therapeutics.

References

- 1. Molecular dynamics study of the LCST transition in aqueous poly(N-n-propylacrylamide) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. c-vms.github.io [c-vms.github.io]

- 3. mdpi.com [mdpi.com]

- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Grafting from Polymer Brushes and Brush-Gels – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 11. The in situ “grafting from” approach for the synthesis of polymer brushes on upconversion nanoparticles via NIR-mediated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Controlled release of entrapped nanoparticles from thermoresponsive hydrogels with tunable network characteristics - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-propylacrylamide Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free-radical polymerization of N-propylacrylamide (NPAm), a temperature-responsive monomer. The resulting polymer, poly(this compound) (PNPAm), exhibits a lower critical solution temperature (LCST), making it a material of significant interest for various biomedical applications, including drug delivery and tissue engineering. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis of PNPAm. Furthermore, it includes a summary of typical reaction conditions and characterization data in tabular format for easy reference.

Introduction

Poly(this compound) (PNPAm) is a stimuli-responsive polymer that displays a sharp, reversible phase transition in aqueous solutions in response to temperature changes. This property, known as the lower critical solution temperature (LCST), is the temperature above which the polymer becomes insoluble. This behavior is attributed to the balance between hydrophilic and hydrophobic interactions within the polymer chain and with the surrounding water molecules. The ability to tune this phase transition makes PNPAm and its copolymers valuable for a range of applications where controlled release or changes in material properties are desired. The most common and straightforward method for synthesizing PNPAm is through free-radical polymerization. This method offers versatility in terms of reaction conditions and scalability.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (NPAm)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Ammonium persulfate (APS)

-

Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), water, or other suitable organic solvent

-

Degassing Equipment: Schlenk line or nitrogen/argon gas cylinder with a bubbler

-

Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser

-

Heating and Stirring: Oil bath with a magnetic stirrer and stir bar

-

Purification: Diethyl ether or other non-solvent for precipitation, dialysis tubing

-

Drying: Vacuum oven

-

Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Polymerization Procedure

The following protocol is a general guideline for the solution free-radical polymerization of NPAm. The specific quantities and conditions can be adjusted to target different molecular weights and polymer characteristics.

-

Monomer and Initiator Preparation:

-

Dissolve the desired amount of this compound (NPAm) monomer in the chosen solvent within the reaction vessel.

-

In a separate container, dissolve the initiator (e.g., AIBN) in a small amount of the same solvent.

-

-

Degassing the Reaction Mixture:

-

Seal the reaction vessel containing the monomer solution.

-

Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[1]

-

-

Initiation of Polymerization:

-

After degassing, place the reaction vessel in a preheated oil bath set to the desired reaction temperature (typically 60-70 °C for AIBN).[1]

-